molecular formula C19H20N6O5 B15218623 N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide

N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide

カタログ番号: B15218623
分子量: 412.4 g/mol
InChIキー: DDCUXRNACUVAKE-HGBQRMJASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide is a purine nucleoside analog characterized by:

  • Core structure: A 6-aminopurine base attached to a ribose-like tetrahydrofuran sugar moiety.
  • Substituent: A cinnamamide group (aromatic α,β-unsaturated carbonyl) at the purine’s 2-position.

特性

分子式

C19H20N6O5

分子量

412.4 g/mol

IUPAC名

(E)-N-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C19H20N6O5/c20-16-13-17(25(9-21-13)18-15(29)14(28)11(8-26)30-18)24-19(23-16)22-12(27)7-6-10-4-2-1-3-5-10/h1-7,9,11,14-15,18,26,28-29H,8H2,(H3,20,22,23,24,27)/b7-6+/t11-,14-,15-,18-/m1/s1

InChIキー

DDCUXRNACUVAKE-HGBQRMJASA-N

異性体SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N

正規SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.

    Glycosylation: The purine base is then glycosylated with a protected sugar derivative to form the nucleoside.

    Deprotection: The protecting groups on the sugar moiety are removed under acidic or basic conditions.

    Amidation: The nucleoside is then reacted with cinnamic acid or its derivatives to form the final cinnamamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

科学的研究の応用

N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or a ligand for nucleic acid binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its structural similarity to nucleoside analogs.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.

作用機序

The mechanism of action of N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites. It can also interact with nucleic acids, potentially interfering with DNA or RNA synthesis.

類似化合物との比較

Structural Modifications in Purine Analogs

The table below highlights key structural differences between the target compound and its analogs:

Compound Name / ID Purine Substituent Sugar Modification Molecular Weight (g/mol) Key Synthesis Steps Biological Relevance
Target Compound 2-Cinnamamide (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran ~399.37 Likely via Minisci-type C-H amidation (analogous to ) Not explicitly stated; structural similarity to adenosine receptor ligands suggests potential for kinase/CDK inhibition.
(2R,3R,4S,5R)-2-(6-Amino-2-nitro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 2-Nitro, 6-Amino Unmodified ribose-like sugar ~342.27 Nitration followed by Raney Ni reduction Intermediate for diamino derivatives; nitro groups are precursors for further functionalization.
3-{4-[2-({6-Amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxytetrahydro-2-furanyl]-9H-purin-2-yl}amino)ethyl]phenyl}propanoic acid 2-Aminoethylphenylpropanoate Ethylcarbamoyl at C5' ~432.44 Amidation and carbamoylation Carboxylic acid group may improve solubility; potential for targeting extracellular receptors.
N-(9-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide 6-Benzamide 3-Fluoro in sugar 373.34 Fluorination of sugar, benzamide coupling Fluorine enhances metabolic stability; benzamide may mimic cinnamamide’s binding.
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(((N-(3-hydroxy-2-naphthoyl)sulfamoyl)oxy)methyl)tetrahydrofuran-2-yl)-3H-purine-1,7,9-triium (Compound 1084) 6-Amino, sulfamoyloxy at C5' Sulfamoyloxy group ~537.27 (calc.) Sulfamoylation and hydroxylation Potent quorum-sensing (QS) inhibitor in Pseudomonas aeruginosa biofilms .

生物活性

N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide (CAS No. 43157-50-2) is a complex purine derivative with potential therapeutic applications. The compound features a unique structure that incorporates both a purine base and a cinnamamide moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound based on existing research, including inhibition studies and its potential role in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of the compound is C10H13N5O4SC_{10}H_{13}N_{5}O_{4}S, with a molecular weight of 299.31 g/mol. The structure includes a tetrahydrofuran ring with hydroxymethyl and amino functional groups, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC10H13N5O4S
Molecular Weight299.31 g/mol
CAS Number43157-50-2
Purity97%

Inhibition Studies

Research indicates that N-(6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)cinnamamide exhibits significant inhibitory effects on certain biochemical pathways. Notably, it has been studied as an inhibitor of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in various cancers and metabolic disorders.

  • NNMT Inhibition : The compound has demonstrated a dose-dependent inhibitory effect on NNMT activity. In vitro studies showed that it could reduce cell proliferation in cancer cell lines by inhibiting the production of MNA (N-methylnicotinamide), with an IC50 value indicating effective inhibition at low concentrations .
  • Mechanism of Action : The inhibition mechanism involves binding to the active site of NNMT, where structural modifications enhance its binding affinity. This has been supported by crystallography studies revealing the interactions between the compound and the enzyme's active site residues .

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

  • Cancer Treatment : In one study involving human cancer cell lines, treatment with the compound led to a significant reduction in cell viability after 72 hours of exposure. The study reported a 44% reduction in proliferation at high concentrations (100 μM), indicating strong anticancer properties .
  • Metabolic Disorders : Given NNMT's role in metabolism, the compound's ability to inhibit this enzyme suggests potential applications in treating metabolic disorders associated with elevated NNMT levels .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。